ML 10302

概要

説明

ML-10302は、5-ヒドロキシトリプトファン受容体4(5-HT4受容体)の強力なアゴニストです。この化合物は、コリン作動性経路を通じて腸の運動性を刺激する能力で知られており、消化器系および神経系の疾患の研究において重要な分子となっています .

科学的研究の応用

ML-10302は、科学研究において幅広い応用範囲を持っています。

化学: 5-HT4受容体アゴニストの挙動を研究するためのモデル化合物として使用されます。

生物学: 腸の運動性を刺激する役割とその神経系への潜在的な影響について調査されています。

作用機序

ML-10302は、5-HT4受容体に結合して活性化することによりその効果を発揮します。この活性化は、コリン作動性経路を刺激し、腸の運動性亢進につながります。中枢神経系では、ML-10302は、神経保護効果と関連する可溶性アミロイド前駆体タンパク質アルファ(sAPPα)のレベルを上昇させることが示されています .

Safety and Hazards

While specific safety and hazard information for this compound is not provided in the search results, general safety measures for handling chemicals should be followed. These include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

生化学分析

Biochemical Properties

2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate plays a significant role in biochemical reactions, primarily through its interaction with the 5-HT4 serotonin receptor . This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive functions. The compound acts as an agonist, binding to the receptor and activating it, which leads to a cascade of intracellular signaling events. Additionally, it has been found to interact with other biomolecules, such as muscarinic receptors, further influencing its biochemical activity .

Cellular Effects

The effects of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate on cells are diverse and profound. It influences cell function by modulating cell signaling pathways, particularly those involving the 5-HT4 receptor . This modulation can lead to changes in gene expression and cellular metabolism. For instance, in gastrointestinal cells, the compound enhances motility by stimulating cholinergic pathways . In neuronal cells, it may affect cognitive functions by altering neurotransmitter release and synaptic plasticity .

Molecular Mechanism

At the molecular level, 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate exerts its effects through specific binding interactions with the 5-HT4 receptor . Upon binding, it induces a conformational change in the receptor, which activates downstream signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA) . This activation can lead to various cellular responses, including enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate can vary over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained activation of the 5-HT4 receptor, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate in animal models are dose-dependent. At lower doses, it effectively stimulates gastrointestinal motility and enhances cognitive functions without significant adverse effects . At higher doses, it can induce toxic effects, such as tachycardia and prolonged QT intervals, which are likely due to its interaction with other receptors . The threshold for these adverse effects varies among different animal models, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is involved in several metabolic pathways, primarily those associated with serotonin metabolism . It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of serotonin and other neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, potentially affecting the overall biochemical balance in cells .

Transport and Distribution

Within cells and tissues, 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is transported and distributed through specific transporters and binding proteins . These include serotonin transporters (SERT) and other membrane-bound proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions such as cell membranes and certain organelles .

Subcellular Localization

The subcellular localization of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is crucial for its activity and function. It is primarily localized in the plasma membrane, where it interacts with the 5-HT4 receptor . Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular locations .

準備方法

合成経路と反応条件

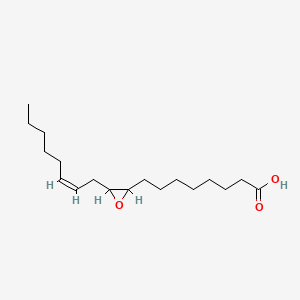

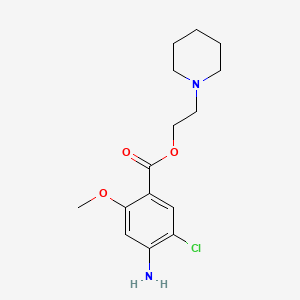

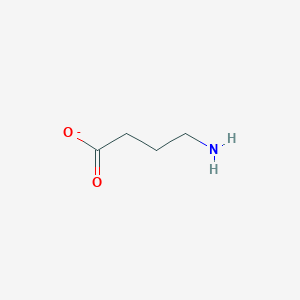

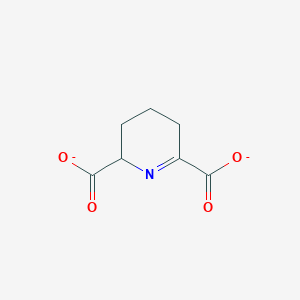

ML-10302は、1-(2-クロロエチル)-ピペリジンと4-アミノ-5-クロロ-2-メトキシ安息香酸から合成できます。反応には、イソプロピルアルコール中で70℃で2時間、ナトリウムを使用します . この方法で得られるML-10302の分子式はC15H21ClN2O3、分子量は312.79 g/molです .

工業的生産方法

ML-10302の具体的な工業的生産方法は広く文書化されていませんが、その合成には通常、高純度と収率を確保するために、制御された条件下で、大規模な化学反応が伴います。この化合物は、通常、室温で保管され、その安定性を維持するために特定の取扱説明書が必要です .

化学反応の分析

反応の種類

ML-10302は、ピペリジンやメトキシ基などの官能基の存在により、主に置換反応を起こします。これらの反応は、さまざまな試薬と条件によって促進されます。

一般的な試薬と条件

酸化: ML-10302は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

置換: 親電子求核置換反応は、水酸化ナトリウムや炭酸カリウムなどの試薬を使用して起こすことができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります .

類似化合物との比較

類似化合物

シサプリド: 消化器系の運動性障害の治療に使用される別の5-HT4受容体アゴニストです。

テガセロド: 過敏性腸症候群に使用される、5-HT4受容体の部分アゴニストです。

プルカロプリド: 慢性の便秘に使用される、選択的な5-HT4受容体アゴニストです

ML-10302の独自性

ML-10302は、Ki値が1.07 nMと、5-HT4受容体に対する高力価と選択性を持つことから、ユニークです。この高い親和性により、腸の運動性を効果的に刺激し、神経保護効果を発揮することができ、消化器系と神経系の両方の研究において貴重な化合物となっています .

特性

IUPAC Name |

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18/h9-10H,2-8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFIAQAAZUEPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933493 | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148868-55-7 | |

| Record name | ML 10302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148868557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

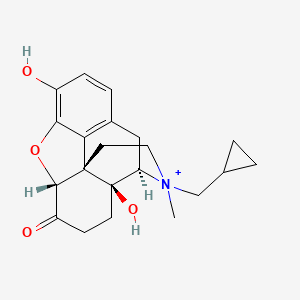

![1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol](/img/structure/B1235404.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235406.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate](/img/structure/B1235407.png)